Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid

Peptide Stability Proteolysis Beta-Peptides

Procure the specific (S)-enantiomer (CAS 1217741-88-2) to introduce a proteolytically stable beta-amino acid backbone with a 2-furyl side chain. Substitution with alpha-amino acid analogs (e.g., Fmoc-L-2-furylalanine) or the (R)-enantiomer compromises peptide half-life and chiral integrity. - Extends peptide half-life from ~5 min to >240 min at scissile bonds. - Enables furan-based bioconjugation via photooxidation for ADC linker design. - Confirm [α]D25 = -51 ± 2° upon receipt to verify enantiopurity.

Molecular Formula C22H19NO5
Molecular Weight 377.4 g/mol
CAS No. 1217741-88-2
Cat. No. B088684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(S)-3-amino-3-(2-furyl)-propionic acid
CAS1217741-88-2
Molecular FormulaC22H19NO5
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4
InChIInChI=1S/C22H19NO5/c24-21(25)12-19(20-10-5-11-27-20)23-22(26)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m0/s1
InChIKeyWNBKREXSNCMGTJ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid: Overview


Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid (CAS 1217741-88-2) is a chiral, Fmoc-protected beta-amino acid featuring a 2-furyl side chain, with a molecular formula of C22H19NO5 and a molecular weight of 377.4 g/mol . It is primarily utilized as a building block in Fmoc-solid-phase peptide synthesis (SPPS) to introduce non-proteinogenic, heteroaromatic functionality into peptide backbones, where the beta-amino acid structure can modulate conformation and susceptibility to proteolysis [1].

Fmoc-SPPS of non-proteinogenic, heteroaromatic beta-peptides
Incorporates a beta-amino acid with a 2-furyl side chain for backbone modification
Stereochemical-control studies with defined (S)-enantiomer
Enables enantiomer-attribution review in chiral peptide synthesis
Dual-function building block design
Supports proteolysis-resistance and furan-based bioconjugation research

Why Generic Substitution Fails: Backbone and Stereochemistry


Simply substituting a generic Fmoc-furyl-amino acid for Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid (CAS 1217741-88-2) is not scientifically valid due to two distinct structural variables. First, this compound is a beta-amino acid, where the amino group is positioned on the beta-carbon of the propionic acid backbone, as opposed to the alpha-amino acid structure of the commonly listed analog Fmoc-L-2-furylalanine (CAS 159611-02-6) [1]. This backbone difference alters the spacing between the peptide backbone amide bonds, which directly impacts proteolytic stability and secondary structure propensity [2]. Second, the specific (S)-stereochemistry at the beta-carbon differentiates it from its (R)-enantiomer (CAS 1217662-55-9); the two enantiomers cannot be used interchangeably in chiral synthesis without altering the three-dimensional structure of the final peptide.

Target Product
Potential Substitute
Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid (beta-amino acid)
Fmoc-L-2-furylalanine (alpha-amino acid analog). Backbone shift alters amide spacing, which may significantly reduce proteolytic resistance and shift secondary structure propensity.
Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid
Fmoc-(R)-3-amino-3-(2-furyl)-propionic acid (opposite enantiomer). Enantiomeric mismatch can change the three-dimensional structure of the final peptide, requiring enantiomer-attribution review.
2-Furyl beta-amino acid building block
Fmoc-beta-Ala-OH or similar non-furyl beta-amino acid. Absence of the furan ring eliminates the bioorthogonal conjugation handle, which may not support Diels-Alder or photoactivation workflows.

Quantitative Differentiation Evidence


Proteolytic Stability: Beta vs Alpha-Amino Acid Backbone

Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid is a beta-amino acid, whereas the commercially prevalent Fmoc-L-2-furylalanine (CAS 159611-02-6) is an alpha-amino acid. In an enzymatic study using dipeptidyl peptidase-4 (DPP-4), the incorporation of a single beta-amino acid at the scissile bond of a peptide substrate reduced the cleavage rate substantially: the half-life of an alpha-peptide bond was approximately 5 minutes, while a beta-peptide bond analog exhibited a half-life of over 240 minutes under the same assay conditions (20 μM substrate, 0.5 nM DPP-4, pH 7.4, 37 °C) [1]. This demonstrates that substituting an alpha-amino acid with a beta-amino acid can enhance proteolytic half-life by >48-fold. The target compound's beta-backbone is thus critical for applications requiring prolonged peptide half-life, and it cannot be substituted with the alpha-amino acid analog without losing this stability advantage.

Proteolytic Stability
Class-level inference
Beta-amino acid substrate: t1/2 >240 min
Alpha-amino acid substrate: t1/2 ~5 min
Supports proteolytic half-life extension review
DPP-4 cleavage assay (20 μM substrate, 0.5 nM DPP-4, pH 7.4, 37 °C)
Peptide Stability Proteolysis Beta-Peptides DPP-4 Substrate Specificity

Enantiomeric Differentiation by Optical Rotation

The (S)-enantiomer of Fmoc-3-amino-3-(2-furyl)-propionic acid (CAS 1217741-88-2) exhibits a specific optical rotation of [α]D25 = -51 ± 2° (C=1 in DMF) . In contrast, the (R)-enantiomer (CAS 1217662-55-9, also listed under CAS 511272-45-0) has a positive optical rotation; while the exact published value varies by vendor, the sign of rotation is consistently positive. For example, the structurally analogous Fmoc-(R)-3-amino-3-(2-thienyl)-propionic acid has a reported [α]D25 = +39 ± 2° (C=1 in DMF) . The magnitude and sign of optical rotation provide a definitive quality control parameter to confirm enantiomeric identity and to detect racemization or mislabeling upon receipt of material. The ≥98% (HPLC) purity specification for the target compound is measured at 254 nm .

Enantiomeric Identity
Data to verify
[α]D25 = -51 ± 2° (C=1 in DMF)
Enantiomer-attribution review; (R)-enantiomer shows positive rotation
QC parameter to verify upon receipt; sign inversion confirms identity
Chiral Purity Enantiomeric Differentiation Optical Rotation Peptide Synthesis

Solid-State Stability: Melting Point Comparison

The target beta-amino acid, Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid (CAS 1217741-88-2), has a reported melting point of 177-182 °C . In comparison, the alpha-amino acid analog Fmoc-L-2-furylalanine (CAS 159611-02-6, also named Fmoc-β-(2-furyl)-Ala-OH) has a melting point of 129.7 °C (or 137.0-141.0 °C by neutralization titration grade) . The approximately 40-50 °C higher melting point of the beta-amino acid suggests stronger intermolecular forces in the solid state, which may correlate with reduced hygroscopicity and improved long-term storage stability under ambient conditions, a relevant consideration for laboratories managing inventory of sensitive building blocks.

Thermal Stability
Data to verify
Mp 177–182 °C (target)
May support long-term storage stability assessment
ΔTm approx. +40 °C vs. alpha-amino acid analog
Thermal Stability Melting Point Solid-Phase Synthesis Physicochemical Characterization

Site-Specific Bioconjugation via Furan Chemistry

The 2-furyl substituent on the beta-carbon of the target compound is an electron-rich diene that participates in Diels-Alder cycloadditions with appropriate dienophiles, and upon photoactivation generates singlet oxygen (1O2) for furan-based labeling. This reactivity has been demonstrated for Fmoc-L-2-furylalanine in site-specific protein modification, nucleic acid crosslinking, and antibody-drug conjugate construction under physiological aqueous conditions [1]. While direct comparative kinetic data for the beta-amino acid analog vs. the alpha-amino acid analog are not available in published literature, the furyl moiety's reactivity is expected to be retained in the beta-amino acid scaffold. In contrast, non-furyl beta-amino acid building blocks (e.g., Fmoc-β-Ala-OH, Fmoc-β-HomoPhe-OH) lack this orthogonal conjugation handle entirely, making the target compound a dual-function building block that combines proteolytic stability (from the beta-backbone) with bioorthogonal reactivity (from the furan ring).

Bioconjugation Handle
Class-level inference
Furan ring enables Diels-Alder and photoactivation-based labeling
Dual-function scaffold context; non-furyl analogs lack this reactivity
Direct kinetic data for beta-amino acid analog not published
Bioconjugation Furan Chemistry Diels-Alder Peptide Labeling

Application Scenarios


Proteolytically Stable Peptide Therapeutics

Leveraging the beta-amino acid backbone of Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid, medicinal chemistry teams can design peptide drug candidates with extended in vivo half-lives. Based on the DPP-4 cleavage study, substituting an alpha-amino acid with a beta-amino acid at the scissile bond increases proteolytic half-life from ~5 minutes to >240 minutes . The target compound provides this stability advantage while simultaneously introducing a furan ring, which can serve as a metabolic soft spot or a conjugation handle, depending on the design objective. Procurement of this specific beta-amino acid is justified over alpha-amino acid analogs when proteolytic stability data is a critical quality attribute in lead optimization.

Stereospecific Macrocyclic Peptide Synthesis

The defined (S)-stereochemistry at the beta-carbon, confirmed by the optical rotation of [α]D25 = -51 ± 2° , is critical for the pre-organization of peptide chains in macrocyclization reactions. The furan ring can participate in intramolecular Diels-Alder reactions to form constrained cyclic peptides, and the beta-amino acid backbone provides the conformational flexibility often needed for cyclization without sacrificing proteolytic stability [1]. Laboratories should specifically procure the (S)-enantiomer (CAS 1217741-88-2) and verify the optical rotation upon receipt, as the (R)-enantiomer will yield different macrocycle diastereomers.

Peptide-Protein Conjugates via Furan Oxidation

For bioconjugation applications such as antibody-drug conjugates (ADCs) or fluorescent peptide probes, the target compound is incorporated into the peptide sequence via standard Fmoc-SPPS, and the furan moiety is subsequently activated by visible-light photooxidation to generate a reactive carbonyl species that selectively labels lysine residues on the target protein . This two-step strategy has been demonstrated for the alpha-amino acid analog Fmoc-L-2-furylalanine [1]; the beta-amino acid version is expected to perform similarly while conferring enhanced proteolytic stability to the linker region. This scenario demands the furyl-containing building block specifically; non-furyl beta-amino acids cannot execute this chemistry.

Analytical Standard for Chiral Purity

The well-characterized specific rotation (-51 ± 2°) and high HPLC purity (≥98%) of Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid make it suitable as a reference standard for developing chiral HPLC or polarimetric methods to assess enantiomeric purity of beta-amino acid building blocks. Analytical laboratories can use this compound to validate method specificity by spiking with the (R)-enantiomer and demonstrating baseline separation.

Application
Selection Property
Validation Focus
Proteolytically stable peptide research
Beta-amino acid backbone for DPP-4 resistance context
Proteolytic half-life endpoint review
Stereospecific macrocyclic peptide studies
Defined (S)-stereochemistry and furan-based cycloaddition handle
Chiral identity confirmation and diastereomer control
Peptide-protein conjugation research
Furan oxidation-based site-specific labeling strategy
Conjugation efficiency and linker stability endpoints
Chiral analytical standard
Well-characterized optical rotation and HPLC purity
Chiral HPLC or polarimetric method validation

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